6-Bromo-2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline
Overview
Description
6-Bromo-2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline is a chemical compound that belongs to the class of tetrahydroquinolines. This compound is characterized by the presence of a bromine atom at the 6th position and a trifluoromethyl group at the 2nd position on the tetrahydroquinoline ring. Tetrahydroquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(trifluoromethyl)aniline and 6-bromo-1,2,3,4-tetrahydroquinoline.
Reaction Conditions: The reaction conditions often involve the use of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as palladium or copper, to facilitate the coupling reaction.
Coupling Reaction: The key step in the synthesis is the coupling reaction between the starting materials, which can be achieved through various methods, such as Suzuki-Miyaura coupling or Buchwald-Hartwig amination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions and advanced purification techniques to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline or tetrahydroquinoline derivatives.
Substitution: The bromine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups at the 6th position.
Scientific Research Applications
6-Bromo-2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid
- 6-Bromo-2,3,4-trifluorobenzoic acid
Uniqueness
6-Bromo-2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
6-bromo-2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF3N/c11-7-2-3-8-6(5-7)1-4-9(15-8)10(12,13)14/h2-3,5,9,15H,1,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYIKNDMJIMNJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Br)NC1C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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